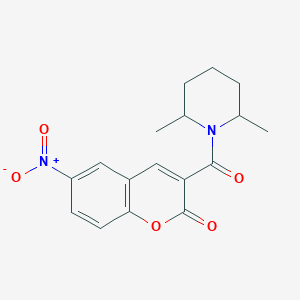

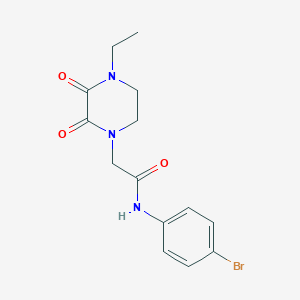

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” is an organic compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound that often exhibits biological activity.

Aplicaciones Científicas De Investigación

Temperature-Dependent Phosphorescence

Studies on the temperature dependence of the phosphorescence lifetime of nitrobenzopyrans, which are closely related to "3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one", have revealed insights into the role of the lowest triplet state in the reaction of pyran ring opening. These studies suggest that the main non-radiative deactivation channel for the T1 state is a spin-allowed process with an activation barrier, indicating a specific pathway for photochemical reactions in such compounds (Monti et al., 1986).

Novel Synthesis Approaches

Research into novel synthesis methods for substituted chromen-4-ones via multi-component reactions demonstrates the versatility of nitrochromenes and their derivatives in creating biologically relevant structures. These methods involve sequential reactions including Michael addition and nucleophilic addition, showcasing the potential for synthesizing complex molecules from simple precursors (Zhou et al., 2013).

Antioxidant and Antimicrobial Agents

Some derivatives of "this compound" have been investigated for their antioxidant and antimicrobial activities. The synthesis of these compounds involves reacting chromen precursors with various electrophiles and nucleophiles, leading to structures with potential therapeutic applications. Preliminary structure-activity relationships illustrate the essential structural requirements for their biological activities (Rashdan et al., 2017).

Photosensitive Materials

The development of photosensitive materials based on polyimide precursors that utilize amine photogenerators showcases an application in materials science. These compounds exhibit significant potential in the field of photolithography and the development of advanced materials with controllable properties upon exposure to light (Mochizuki et al., 1995).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using chromene derivatives as key precursors highlights their importance in organic chemistry. These studies explore the reactivity of such compounds in forming complex structures with potential pharmacological activities. The ability to synthesize diverse heterocyclic frameworks from chromene derivatives underlines their utility in medicinal chemistry and drug discovery (Gupta et al., 2015).

Propiedades

IUPAC Name |

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-10-4-3-5-11(2)18(10)16(20)14-9-12-8-13(19(22)23)6-7-15(12)24-17(14)21/h6-11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQKJJZUBUINHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)